(5-Phenyl-1,3-oxazol-4-yl)methanol
CAS No.: 352018-88-3
Cat. No.: VC3720893
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352018-88-3 |
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Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | (5-phenyl-1,3-oxazol-4-yl)methanol |
Standard InChI | InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |
Standard InChI Key | LVHWTAMRDRDXJP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CO |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CO |
Introduction
Chemical Identity and Structure
(5-Phenyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . The compound contains an oxazole ring (a five-membered heterocyclic compound containing an oxygen and nitrogen atom) with a phenyl group attached at position 5 and a hydroxymethyl group (-CH2OH) at position 4.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature:
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4-Oxazolemethanol, 5-phenyl-
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(5-phenyloxazol-4-yl)methanol
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(5-phenyl-4-oxazolyl)methanol
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5-Phenyl-1,3-oxazole-4-methanol
For identification purposes, the compound has the following registry numbers:
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CAS Registry Number: 352018-88-3
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InChI: InChI=1/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Physical and Chemical Properties
(5-Phenyl-1,3-oxazol-4-yl)methanol presents as a white solid under standard conditions . The compound possesses several notable physical and chemical properties that influence its behavior and potential applications.
Physical Properties
The key physical properties of (5-Phenyl-1,3-oxazol-4-yl)methanol are summarized in the following table:
Chemical Properties
The compound features several functional groups that influence its chemical reactivity:
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The hydroxymethyl group (-CH2OH) provides alcohol reactivity
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The oxazole ring contributes to its aromatic character and potential for coordination chemistry
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The phenyl substituent adds lipophilicity and potential for π-π interactions
The predicted pKa value of 12.97±0.10 suggests that the compound is a weak acid, with the hydroxyl group being the likely acidic site .
Research Applications
The research applications of (5-Phenyl-1,3-oxazol-4-yl)methanol appear in scientific literature, though specific uses are somewhat limited in the available search results.
Fragment-Based Drug Discovery
There is evidence suggesting the compound has been utilized in fragment-based screening approaches for drug discovery. In a PhD thesis examining potential inhibitors against Pseudomonas aeruginosa, (5-phenyl-1,3-oxazol-4-yl)methanol was mentioned in the context of fragment libraries used for screening . The compound's relatively small size and functional groups make it suitable as a chemical fragment that could potentially bind to protein targets.
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